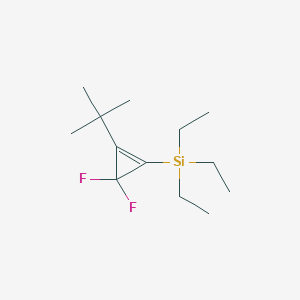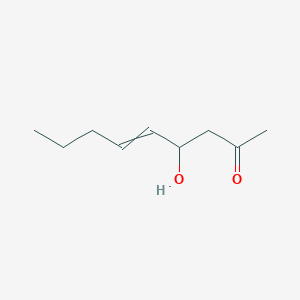![molecular formula C15H26N4O3 B12600925 (4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid CAS No. 872462-23-2](/img/structure/B12600925.png)
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a phenoxyacetic acid backbone with a substituted amino group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the phenoxyacetic acid derivative. The amino groups are introduced through a series of reactions involving amination and protection-deprotection steps. Common reagents used in these reactions include alkyl halides, amines, and protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar structural features but lacking the substituted amino groups.
Amino acids: Compounds like glycine and alanine, which have simpler structures but share some functional groups.
Uniqueness
(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple amino groups and phenoxyacetic acid backbone provide a versatile platform for various scientific and industrial uses.
特性
CAS番号 |
872462-23-2 |
|---|---|
分子式 |
C15H26N4O3 |
分子量 |
310.39 g/mol |
IUPAC名 |
2-[4-[2-amino-3-[bis(2-aminoethyl)amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H26N4O3/c16-5-7-19(8-6-17)10-13(18)9-12-1-3-14(4-2-12)22-11-15(20)21/h1-4,13H,5-11,16-18H2,(H,20,21) |
InChIキー |
BWPQMSBTWKVTJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(CN(CCN)CCN)N)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)
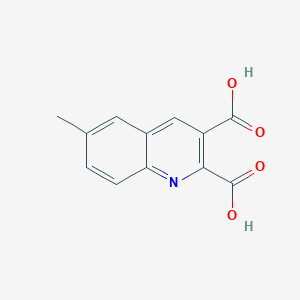
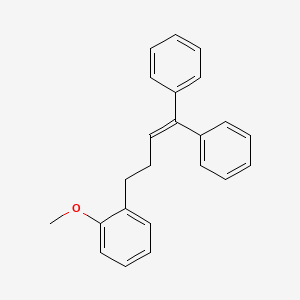
propanedinitrile](/img/structure/B12600860.png)
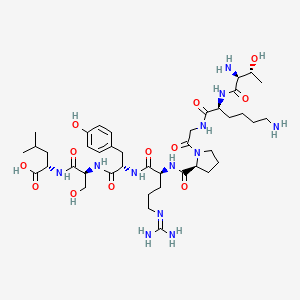
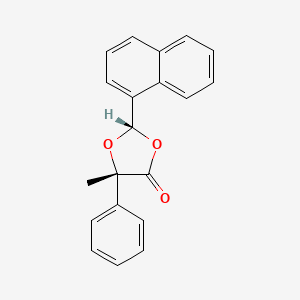
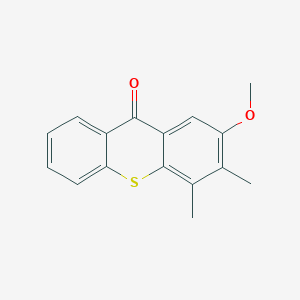
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
